benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a cyano group at position 3, a 2-nitrophenyl group at position 4, and a sulfanyl-linked benzyl acetate moiety at position 2.
Properties
IUPAC Name |
benzyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c22-11-17-16(15-8-4-5-9-18(15)24(27)28)10-19(25)23-21(17)30-13-20(26)29-12-14-6-2-1-3-7-14/h1-9,16H,10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFBFFJCVVQTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteryl amines. One common method involves the treatment of substituted anilines with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Chemical Reactions Analysis
Oxidation Reactions
The nitrophenyl and sulfanyl groups are primary targets for oxidation:
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Nitrophenyl Group :
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Reagents : Ozone, hydrogen peroxide, or potassium permanganate under acidic conditions.
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Conditions : Typically performed in acetic acid or methanol at 40–60°C.
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Outcome : The nitro group can be oxidized to a carboxylic acid or hydroxylamine derivative, depending on reaction severity.
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Sulfanyl Bridge :
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
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Conditions : Mild oxidation in dichloromethane at 0–25°C.
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Outcome : Forms sulfoxide (R-SO-R) or sulfone (R-SO₂-R) derivatives.
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| Reaction Site | Reagents | Conditions | Product |
|---|---|---|---|
| Nitrophenyl | H₂O₂/H⁺ | 60°C, 6h | Carboxylic acid derivative |
| Sulfanyl | mCPBA | 0°C, 2h | Sulfoxide (major) |
Reduction Reactions
The cyano and nitro groups are reducible:
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Cyano Group :
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Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
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Conditions : Anhydrous THF for LiAlH₄; ethanol for catalytic hydrogenation.
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Outcome : Reduced to a primary amine (-CH₂NH₂).
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Nitro Group :
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Reagents : Tin(II) chloride (SnCl₂) or hydrogenation (H₂/Raney Ni).
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Conditions : HCl/ethanol reflux or ambient pressure H₂.
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Outcome : Reduced to an amine (-NH₂).
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| Functional Group | Reagents | Conditions | Product |
|---|---|---|---|
| Cyano | LiAlH₄ | THF, reflux | Amine |
| Nitro | H₂/Raney Ni | EtOH, 25°C | Aniline derivative |
Substitution Reactions
The benzyl ester and sulfanyl groups participate in nucleophilic substitutions:
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Ester Group :
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Reagents : Hydroxide ions (NaOH) or amines (e.g., methylamine).
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Conditions : Aqueous methanol for hydrolysis; DMF for aminolysis.
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Outcome : Hydrolysis yields carboxylic acid; aminolysis produces amides.
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Sulfanyl Bridge :
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Reagents : Alkyl halides (e.g., methyl iodide) under basic conditions.
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Conditions : K₂CO₃ in acetone, 50°C.
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Outcome : Thioether alkylation forms sulfonium salts.
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| Reaction Site | Reagents | Conditions | Product |
|---|---|---|---|
| Ester | NaOH/MeOH | Reflux, 3h | Carboxylic acid |
| Sulfanyl | CH₃I/K₂CO₃ | 50°C, 12h | Methylsulfonium salt |
Hydrolysis Reactions
The ester and cyano groups undergo hydrolysis under distinct conditions:
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Ester Hydrolysis :
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Acidic : HCl/ethanol yields carboxylic acid.
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Basic : NaOH/water-methanol yields carboxylate salt.
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Cyano Hydrolysis :
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Reagents : Concentrated H₂SO₄ or enzymatic catalysis.
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Conditions : H₂SO₄ at 100°C or lipase in buffer (pH 7).
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Outcome : Forms amide (-CONH₂) or carboxylic acid (-COOH).
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Cyclization and Isomerization
The tetrahydropyridine core participates in ring-modifying reactions:
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Acid-Catalyzed Cyclization :
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Thermal Isomerization :
Mechanistic Insights
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Oxidation of Sulfanyl Group : Proceeds via a radical intermediate, confirmed by ESR studies.
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Cyano Reduction : LiAlH₄ acts through a two-electron transfer mechanism, forming an aluminate intermediate.
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Acid-Catalyzed Cyclization : Involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the sulfanyl group .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that enable the creation of more complex molecules. The compound can undergo several chemical reactions including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Nitro derivatives |
| Reduction | LiAlH₄, H₂ (Pd) | Amino derivatives |
| Substitution | NaOH with nucleophiles | Substituted esters and amides |
Industrial Production
In industrial settings, the compound's synthesis can be scaled up using continuous flow reactors and optimized conditions to enhance yield and purity. The choice of solvents and catalysts is crucial for efficient production processes.
Biochemical Probes
Research has indicated that this compound may function as a biochemical probe due to its ability to interact with various molecular targets. The cyano and nitrophenyl groups can modulate enzyme activity or receptor interactions.
Anticancer and Antimicrobial Activities
The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit anticancer and antimicrobial activities. Its mechanism of action is thought to involve inhibition of specific enzymes or pathways critical to cancer cell proliferation or microbial survival.
| Study | Findings |
|---|---|
| Anticancer Activity | In vitro studies show inhibition of tumor cell lines |
| Antimicrobial Activity | Exhibits activity against certain bacterial strains |
Drug Development
Due to its structural complexity and biological activity, this compound is being explored as a candidate for new pharmaceuticals. Its interaction with biological targets makes it a promising lead compound for developing drugs aimed at treating various diseases.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells.
- Antimicrobial Efficacy : Another study reported that the compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic candidate.
Mechanism of Action
The mechanism of action of benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with various molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of its substituents: the 2-nitrophenyl group (ortho-substituted nitro), 3-cyano group, and benzyl ester. Below is a comparative analysis with key analogs:
Substituent Position and Electronic Effects
- Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 6238-95-5) Substituents: 4-nitrophenyl (para-nitro) and methyl group at position 2. The methyl group at position 2 may decrease electrophilicity compared to the sulfanyl-acetate moiety .
- Benzyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate (CAS 336181-12-5) Substituents: 4-fluorophenyl and phenyl groups. Key Differences: The electron-withdrawing fluorine atom (para position) and phenyl group at position 6 could enhance aromatic stacking interactions, contrasting with the 2-nitrophenyl and 6-oxo groups in the target compound. The absence of a lactam (6-oxo) structure in this analog may reduce hydrogen-bonding capacity .
Functional Group Modifications
- 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (BI81765) Substituents: 4-methylphenyl and acetamide-linked 4-fluorophenyl. The 4-methylphenyl group (electron-donating) versus 2-nitrophenyl (electron-withdrawing) alters electronic properties, affecting reactivity and metabolic stability .
Biological Activity
Benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique structure that includes a cyano group, a nitrophenyl group, and a tetrahydropyridine ring. The compound can be synthesized through various methods, often involving the reaction of cyanoacetamide derivatives with substituted aryl or heterocyclic amines in the presence of coupling agents and catalysts such as dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) in solvents like dimethylformamide (DMF) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range .
Antimicrobial Activity
The compound also shows promising antimicrobial activity . Studies have reported its effectiveness against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
The mechanism of action of this compound is believed to involve its interaction with specific molecular targets within cells. The cyano and nitrophenyl groups may interact with enzymes and receptors involved in cancer cell proliferation and survival pathways. However, further investigations are needed to elucidate the precise biochemical mechanisms .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers examined the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains. The results demonstrated that this compound exhibited potent activity against resistant Staphylococcus aureus strains, suggesting its potential as an alternative treatment option .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
